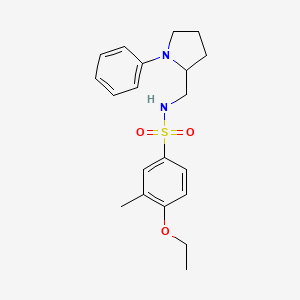

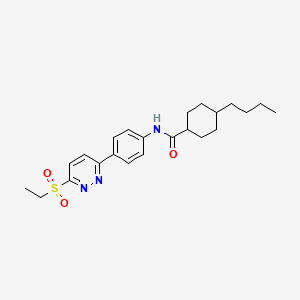

![molecular formula C9H9ClN4O B2821719 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol CAS No. 50907-40-9](/img/structure/B2821719.png)

2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol” is a derivative of tetrazole, which is a class of heterocyclic compounds containing a 5-membered ring with four nitrogen atoms and one carbon atom . The compound also contains a phenyl group (a ring of 6 carbon atoms, akin to benzene) and an ethanol group (a two-carbon chain with a hydroxyl (-OH) group attached).

Molecular Structure Analysis

Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The compound 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol may have applications in antitumor research, as seen in the synthesis and study of related tetrazole compounds. For example, Stevens et al. (1984) explored antitumor imidazotetrazines, demonstrating the synthesis of compounds with curative activity against leukemia, which could imply potential for related tetrazole compounds in cancer treatment Stevens et al., 1984.

Antimicrobial Activity

Tetrazole derivatives, such as those studied by Mohite and Bhaskar (2010), have shown promising antimicrobial properties. Their research on substituted N'-[Arylidene]-2-(5-Phenyl-1H- Tetrazol-1-yl) acetohydrazides indicates that similar structures could exhibit antibacterial and antifungal activities, suggesting potential applications of 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol in developing antimicrobial agents Mohite & Bhaskar, 2010.

Synthesis of Complex Molecules

The reactivity of tetrazole compounds with alcohols, as investigated by Lisakova et al. (2015), could provide insights into the functionalization of 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol. Their study on the alkylation of 5-substituted NH-tetrazoles by alcohols in superacid conditions highlights a method that could be applied to synthesize complex molecules with potential pharmaceutical applications Lisakova et al., 2015.

Catalysis and Organic Synthesis

Research on the catalytic properties of nickel(II) complexes derived from benzothiazoline, as conducted by Kawamoto and Kushi (2004), could be relevant to the study of 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol. Their work demonstrates the formation of monohelical and tetranuclear complexes, suggesting potential catalytic applications in organic synthesis, which could extend to the tetrazole compound Kawamoto & Kushi, 2004.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[5-(4-chlorophenyl)tetrazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c10-8-3-1-7(2-4-8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOMCLNYBYFARY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(N=N2)CCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

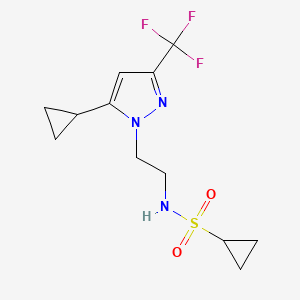

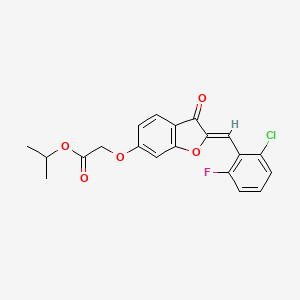

![S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate](/img/structure/B2821636.png)

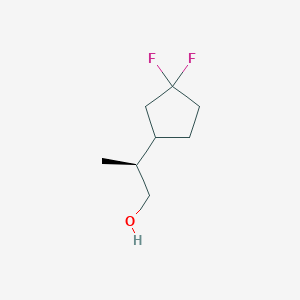

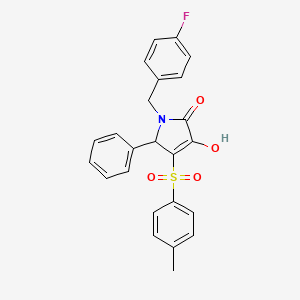

![N-[(2-Methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2821639.png)

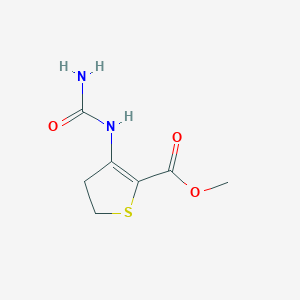

![8-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2821640.png)

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2821642.png)

![N-[3-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2821645.png)

![(6-Cyclopentyloxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2821647.png)

![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821658.png)